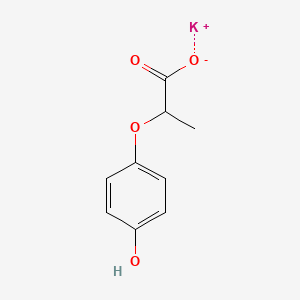

2-(4-Hydroxyphenoxy)propionic acid potassium salt

Description

2-(4-Hydroxyphenoxy)propionic acid potassium salt (HPOPA-K) is a chiral compound (CAS: 94050-90-5) critical for synthesizing enantiomerically pure aryloxyphenoxypropionate (AOPP) herbicides such as fenoxaprop-P-ethyl, clodinafop-propargyl, and metamifop . The R-isomer of HPOPA-K is industrially significant due to its role in inhibiting acetyl-CoA carboxylase in grasses, leading to selective weed control . Production methods include microbial biotransformation using Beauveria bassiana under static cultivation with H₂O₂ supplementation to enhance yields , as well as chemical synthesis via condensation of phenolic compounds with halopropionic acids .

Properties

IUPAC Name |

potassium;2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.K/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWBAORFZYOJII-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(4-Hydroxyphenoxy)propionic acid potassium salt is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It is utilized in the development of new drugs and therapeutic agents.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-hydroxyphenoxy)propionic acid potassium salt exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets to produce therapeutic effects. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-(4-Chloro-2-Methylphenoxy)propionic Acid (Mecoprop)

- Structure: Chlorine and methyl substitutions at the 4- and 2-positions of the phenoxy group (vs. HPOPA-K’s hydroxyl group) .

- Applications : A post-emergent herbicide targeting broadleaf weeds via auxin mimicry. Its potassium salt (CAS: 1929-86-8) is commercially used .

- Synthesis : Typically involves chlorination and methylation steps, differing from HPOPA-K’s hydroxylation or enzymatic methods .

- Reactivity : Incompatible with strong acids and metals, requiring careful storage .

R-(+)-2-(4-(4-Cyano-2-Fluorophenoxy)phenoxy)propionic Acid Esters

- Structure: HPOPA-K serves as a precursor; the hydroxyl group is replaced with cyano-fluorophenoxy moieties in final herbicides like cyhalofop-butyl .

- Synthesis : HPOPA-K reacts with 3,4-difluorobenzonitrile in polar aprotic solvents (e.g., DMSO) using phase-transfer catalysts .

- Advantage : HPOPA-K’s enantiopurity (>99% R-isomer) ensures high herbicidal activity .

SM933 (Artemisinin-HPOPA Ethyl Ester Conjugate)

- Structure : HPOPA ethyl ester linked to artemisinin .

- Applications : Anti-inflammatory agent targeting pathogenic T-cells via synergistic signaling pathways, contrasting HPOPA-K’s herbicidal use .

- Functional Insight : Demonstrates how esterification and conjugation alter bioactivity.

2-(4-Hydroxyphenyl)propionic Acid

- Structure : Propionic acid directly attached to the 4-hydroxyphenyl ring (vs. ether linkage in HPOPA-K) .

- Applications : Pharmaceutical intermediate (e.g., ibuprofen derivatives) and antioxidant .

- Physicochemical Properties : Higher acidity (pKa ~4.5) due to proximity of hydroxyl and carboxylic groups .

Comparison Table: Key Attributes

Research Findings and Industrial Relevance

HPOPA-K Production Optimization

- Microbial Biotransformation : Static cultivation with B. bassiana and H₂O₂ supplementation increases HPOPA yields by 40% (up to 12.8 g/L) via ROS-induced enzymatic activity .

- Enzymatic Hydroxylation: Fungal peroxygenases enable regioselective hydroxylation of 2-phenoxypropionic acid, achieving >98% enantiomeric excess .

Stability and Handling

Biological Activity

2-(4-Hydroxyphenoxy)propionic acid potassium salt, also known as potassium 2-(4-hydroxyphenoxy)propionate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

- Molecular Formula : C10H11O4K

- Molecular Weight : 232.3 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to exhibit the following mechanisms:

- Antioxidant Activity : The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.

- Enzyme Modulation : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Antioxidant Properties

Research has demonstrated that 2-(4-hydroxyphenoxy)propionic acid exhibits significant antioxidant properties. A study indicated that the compound effectively scavenged reactive oxygen species (ROS), leading to decreased cellular damage in vitro .

Anti-inflammatory Effects

In a clinical study involving animal models, the potassium salt showed a reduction in inflammation markers when administered during induced inflammatory conditions. The study reported a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating high efficacy against these pathogens .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : DPPH radical scavenging assay was conducted.

- Results : The compound exhibited a significant reduction in DPPH radical concentration, with an IC50 value of 25 µg/mL, highlighting its strong antioxidant potential.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.

- Methodology : Rats were treated with varying doses of the potassium salt.

- Results : A dose-dependent reduction in paw edema was observed, with a maximum effect at 50 mg/kg body weight, correlating with decreased inflammatory cytokine levels.

Research Findings

A summary of key findings from recent studies on this compound is presented below:

Preparation Methods

Key Steps:

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 30–70°C | |

| Catalyst | Sodium bisulphite | |

| Yield | 85–98% | |

| Optical Purity | >99% enantiomeric excess |

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the hydroquinone oxygen attacks the electrophilic carbon of the halopropanoic acid. The potassium salt forms in situ due to the alkaline environment.

Alkylation of Phenol with S-2-Chloropropanoic Acid

This multi-step process involves phenol alkylation, halogenation, and demethylation to introduce the hydroxyl group.

Process Overview :

Performance Data :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Alkylation | 50–70°C, 4–6 hours | 99.5% | 99% | |

| Halogenation | 20–30°C, 8 hours | 98% | 98% | |

| Demethylation | 150–160°C, 0.1–0.2 bar | 99.5% | 99.5% |

Catalyst Role : Supported copper chloride enhances selectivity for para substitution, minimizing byproducts.

Diazotization-Hydrolysis of Nitrophenol Derivatives

This approach leverages nitro-to-hydroxyl conversion via diazotization, enabling precise control over optical purity.

Synthetic Pathway :

Critical Parameters :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Nitration | 70°C, 2 hours | 90.5% | 98.1% | |

| Reduction | H₂, 60°C, Pd/C | 97.7% | 98.5% | |

| Diazotization | 3°C, H₂SO₄ | 97.6% | 99.7% | |

| Hydrolysis | 60°C, urea addition | 72.9% | 99.7% |

Optimization Insight : Low-temperature diazotization minimizes side reactions, preserving optical purity (>99% ee).

Hydrolysis of Methyl Ester Precursors

This method converts methyl esters to the potassium salt via alkaline hydrolysis, a cost-effective route.

Procedure :

Key Metrics :

Advantage : Simplified purification due to high solubility of the potassium salt in aqueous media.

Catalytic Hydrogenation and Subsequent Reactions

This method employs catalytic hydrogenation to introduce chirality, followed by functional group transformations.

Reaction Sequence :

Comparative Efficiency :

Challenges : Multi-step processes require precise pH and temperature control to avoid racemization.

Comparative Analysis of Preparation Methods

The table below evaluates methods based on yield, purity, and scalability:

| Method | Yield Range | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Hydroquinone + Halopropanoic Acid | 85–98% | 99.5% | High | Direct salt formation, minimal steps |

| Alkylation + Demethylation | 72.9–99.5% | 99.5% | Moderate | High optical purity |

| Diazotization-Hydrolysis | 72.9% | 99.7% | Low | Precise control over substitution |

| Ester Hydrolysis | 92.3% | 99% | High | Cost-effective, simple procedure |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(4-hydroxyphenoxy)propionic acid potassium salt in laboratory settings?

- Methodological Answer : The potassium salt can be synthesized by neutralizing the parent acid (2-(4-hydroxyphenoxy)propionic acid) with potassium hydroxide (KOH) in aqueous solution. The reaction should be monitored via pH titration to ensure complete deprotonation. Purification involves evaporating excess solvent under reduced pressure, followed by recrystallization in ethanol/water mixtures. Confirm the formation of the salt using Fourier-transform infrared spectroscopy (FTIR) to detect carboxylate anion peaks (~1600 cm⁻¹) and potassium counterion interactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and propionic acid backbone. High-performance liquid chromatography (HPLC) with UV detection at 280 nm (suitable for phenolic groups) ensures purity. Mass spectrometry (ESI-MS) in negative ion mode can verify the molecular ion peak [M⁻]⁻ for the potassium salt .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the potassium salt in airtight, light-resistant containers under inert gas (e.g., argon) at 4°C. Avoid prolonged exposure to humidity, as hygroscopic properties may alter solubility. For handling, use glove boxes or fume hoods to minimize oxidative degradation of the phenolic group. Pre-experiment stability tests under intended storage conditions (e.g., via TGA/DSC) are recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with biological enzymes (e.g., oxidoreductases)?

- Methodological Answer : Investigate enzyme kinetics using stopped-flow spectrophotometry or surface plasmon resonance (SPR) to measure binding affinity. The phenolic moiety may act as a substrate analog for tyrosinase-like enzymes. Compare inhibition constants (Ki) with structurally similar compounds like 3-(4-hydroxyphenyl)propionic acid to assess substituent effects on enzyme activity .

Q. How does the potassium counterion influence solubility and reactivity in aqueous versus non-polar solvents?

- Methodological Answer : Conduct solubility studies in solvents like water, DMSO, and THF using gravimetric analysis. The potassium salt’s higher aqueous solubility (vs. the free acid) enhances its utility in biological assays. Reactivity in non-polar solvents can be probed via nucleophilic substitution reactions, comparing reaction rates with sodium or lithium salts .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). Control for batch-to-batch variability by characterizing each synthesis lot via HPLC and elemental analysis (ICP-MS for potassium content). Meta-analyses of existing data should account for differences in cell lines, assay protocols, and compound purity .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the phenolic O-H group, predicting oxidative stability. Molecular dynamics (MD) simulations in simulated body fluid (SBF) can model degradation pathways. Validate predictions experimentally via accelerated stability testing (40°C/75% RH) and LC-MS degradation product profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.